![molecular formula C9H15N3O4 B12109545 Prolylasparagine](/img/structure/B12109545.png)
Prolylasparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prolylasparagine is a dipeptide composed of the amino acids proline and asparagine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prolylasparagine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Prolylasparagine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Hydrolysis: Proline and asparagine.
Oxidation: Oxo derivatives of this compound.
Substitution: N-substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Prolylasparagine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of prolylasparagine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can be hydrolyzed by peptidases to release proline and asparagine, which are then utilized in various metabolic pathways . The exact molecular targets and pathways depend on the specific context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Prolylasparagine can be compared with other dipeptides such as:
Glycylglycine: Composed of two glycine molecules, it is simpler and less hydrophobic than this compound.
Alanylasparagine: Composed of alanine and asparagine, it has different steric and electronic properties compared to this compound.
Uniqueness: this compound is unique due to the presence of proline, which introduces a cyclic structure that can influence the overall conformation and reactivity of the dipeptide .
Eigenschaften
Molekularformel |
C9H15N3O4 |
---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
4-amino-4-oxo-2-(pyrrolidine-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16) |
InChI-Schlüssel |
JQOHKCDMINQZRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CC(=O)N)C(=O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.